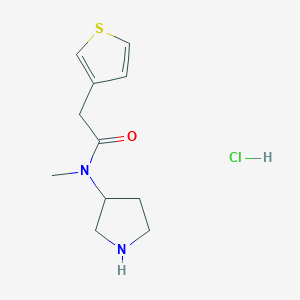
N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable halide.
Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thiophenes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and thiophenes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” involves its interaction with specific molecular targets. The pyrrolidine and thiophene rings may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)acetamide: Lacks the thiophene ring.
N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the nitrogen atom.
N-methyl-2-(thiophen-3-yl)acetamide: Lacks the pyrrolidine ring.
Uniqueness
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is unique due to the presence of both the pyrrolidine and thiophene rings, as well as the methylated nitrogen atom. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H17ClN2OS |
|---|---|
Poids moléculaire |
260.78 g/mol |
Nom IUPAC |
N-methyl-N-pyrrolidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-13(10-2-4-12-7-10)11(14)6-9-3-5-15-8-9;/h3,5,8,10,12H,2,4,6-7H2,1H3;1H |
Clé InChI |
BHKNGFOMBUUEPW-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCNC1)C(=O)CC2=CSC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


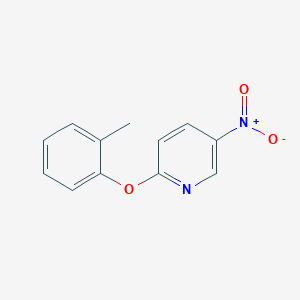

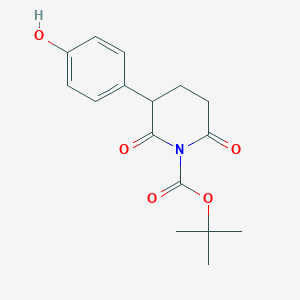
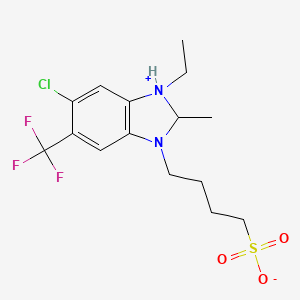
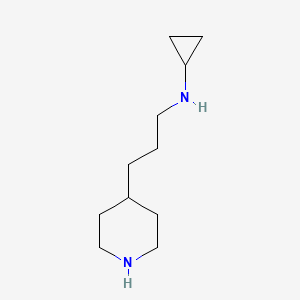
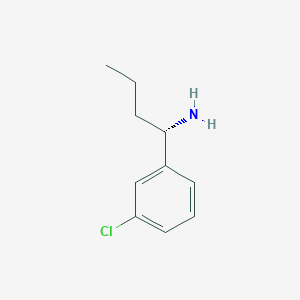
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)



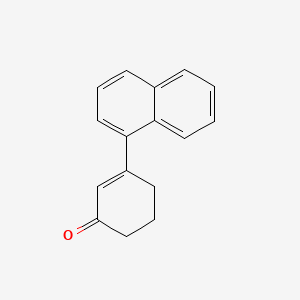

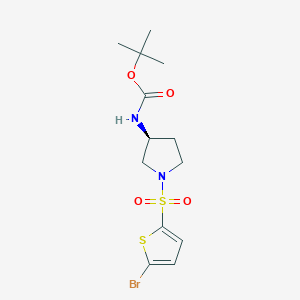
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
